molecular formula C26H30N2O8 B122176 Vincosamide CAS No. 23141-27-7

Vincosamide

Cat. No. B122176
CAS RN: 23141-27-7
M. Wt: 498.5 g/mol
InChI Key: LBRPLJCNRZUXLS-AZVRXDBZSA-N
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Description

Vincosamide is an indole alkaloid that has been isolated from various plant species, including Psychotria leiocarpa and Nauclea orientalis. It is a compound of interest due to its diverse biological activities, such as anti-inflammatory effects, cholinesterase inhibition, and potential anti-tumor properties . Vincosamide has been found in different parts of plants, with the highest amounts detected in the leaves and fruit pulp of field-grown Psychotria leiocarpa . Its accumulation in plants is influenced by factors such as plant age and light exposure .

Synthesis Analysis

The synthesis of vincosamide and its derivatives has been studied through detailed NMR analysis, which has helped determine the configuration of various carbon atoms and the solution conformation of the molecule . The stereochemical analysis of vincosamide has

Scientific Research Applications

Anti-Cancer Properties

  • Vincosamide's Role in Hepatocellular Carcinoma : Vincosamide, first identified in Psychotria leiocarpa, shows promise as an anti-cancer agent, particularly against hepatocellular carcinoma (HCC). It inhibits proliferation, migration, invasion, and promotes apoptosis of HCC cells in a dose-dependent manner. Moreover, it disrupts mitochondrial morphology and suppresses growth in animal models. Molecular mechanisms involve activating caspase-3, promoting PTEN expression, and inhibiting the phosphorylation of AKT and mTOR. This suggests vincosamide's potential as a chemotherapy agent for HCC patients (Zhu et al., 2022).

Anti-Inflammatory and Anticholinesterase Effects

  • Vincosamide in Reducing Inflammation : Extracts from Psychotria leiocarpa, containing vincosamide, have shown significant anti-inflammatory and anticholinesterase effects in rodents. This supports the traditional use of these species in folk medicine for inflammatory diseases. The compound also exhibits inhibitory effects on acetylcholinesterase in brain structures, with molecular docking simulations corroborating its activity (Formagio et al., 2019).

properties

IUPAC Name

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRPLJCNRZUXLS-AZVRXDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316670
Record name Vincoside lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vincosamide

CAS RN

23141-27-7
Record name Vincoside lactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23141-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincoside lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincosamide
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Vincosamide
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Vincosamide
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Vincosamide

Citations

For This Compound
532
Citations
S Panda, A Kar, P Sharma, A Sharma - Bioorganic & medicinal chemistry …, 2013 - Elsevier
Hitherto unknown protective effect of N,α-l-rhamnopyranosyl vincosamide (VR), isolated from Moringa oleifera leaves in isoproterenol (ISO)-induced cardiac toxicity was evaluated in rats…
Number of citations: 132 www.sciencedirect.com
AT Henriques, SO Lopes, JT Paranhos, TS Gregianini… - Phytochemistry, 2004 - Elsevier
From leaves of Psychotria leiocarpa, an indole alkaloid was isolated to which the structure N,β-d-glucopyranosyl vincosamide (1) was assigned. This represents the first report of an N-…
Number of citations: 81 www.sciencedirect.com
M Cheraghi, M Namdari, H Daraee… - Journal of …, 2017 - Taylor & Francis
Cardioprotective effect of N, α-L-rhamnopyranosyl vincosamide (VR), isolated from the leaves of Moringa oleifera plant in doxorubicin (Dox)-induced cardiac toxicity rats was evaluated. …
Number of citations: 37 www.tandfonline.com
HN Matsuura, AG Fett-Neto - Natural Product Research, 2013 - Taylor & Francis
N,β-D-glucopyranosyl vincosamide (GPV), a major alkaloid of Psychotria leiocarpa, constitutes up to 2.5% of the dry weight in leaves. Alkaloid content was not elicited by mechanical …
Number of citations: 38 www.tandfonline.com
AK Mishra, SP Tewari - SN Applied Sciences, 2020 - Springer
The present paper reports the density functional theory calculations of IR, NMR and UV–Visible, nonlinear optical (NLO) properties, highest occupied molecular orbital (HOMO)-lowest …
Number of citations: 16 link.springer.com
ASN Formagio, CRF Volobuff, CAL Kassuya… - Inflammation, 2019 - Springer
Species from Psychotria are used in folk medicine against inflammatory diseases, respiratory disturbances, and anti-hallucinogenic. In the present study, the compound vincosamide (PL…
Number of citations: 13 link.springer.com
SA Aderibigbe, SO Idowu, AA Olaniyi… - Journal of …, 2021 - Elsevier
… , which is approximately 400 μM of vincosamide or strictosamide with a molecular weight of … In our study, vincosamide and strictosamide were each toxic to the mammalian cells used …
Number of citations: 8 www.sciencedirect.com
HN Matsuura, V Fragoso, JT Paranhos, MR Rau… - Industrial Crops and …, 2016 - Elsevier
Leaves of Psychotria leiocarpa accumulate a major shoot-specific indole alkaloid, N,β-d-glucopyranosyl vincosamide (GPV), which has antioxidant, but no apparent antifeedant or …
Number of citations: 17 www.sciencedirect.com
MY Zhu, ZS Gong, HP Feng, QY Zhang… - World Journal of …, 2022 - ncbi.nlm.nih.gov
Background Vincosamide (Vinco) was first identified in the methanolic extract of the leaves of Psychotria leiocarpa, and Vinco has important anti-inflammatory effects and activity against …
Number of citations: 6 www.ncbi.nlm.nih.gov
C Santos, F Silva-Filho, B Lima, EV Costa… - Frontiers in Natural …, 2023 - frontiersin.org
Strychnos peckii (Loganiaceae) is an important active ingredient in curare poisons in the Amazon rainforest. Although previous studies have identified this species as a promising …
Number of citations: 0 www.frontiersin.org

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